N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide
Description
N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is substituted with an ethoxy group at position 6 of the pyridazine ring and a 3,3-dimethylbutanamide moiety linked via a methylene bridge at position 3 of the triazole ring.
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-5-21-13-7-6-10-16-17-11(19(10)18-13)9-15-12(20)8-14(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKRFECNCDLHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CC(C)(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Amino-1,2,4-Triazole
The triazolo-pyridazine scaffold is synthesized through cyclocondensation. A mixture of 4-amino-1,2,4-triazole and ethyl acetoacetate undergoes thermal cyclization at 110°C for 1 hour, yielding intermediate 9 (, Scheme 1). This step achieves a 98% yield under solvent-free conditions, monitored by TLC (DCM/MeOH = 15:1).
Chlorination for Reactive Intermediate
Intermediate 9 is treated with phosphorus oxychloride (POCl$$_3$$) to introduce a chlorine atom at position 6, forming 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ). This chlorination step is critical for subsequent nucleophilic substitution.
Introduction of the Ethoxy Group
Nucleophilic Aromatic Substitution
The chlorine atom in 10 is replaced with an ethoxy group via reaction with sodium ethoxide (NaOEt) in ethanol under reflux. This SNAr reaction proceeds at 80°C for 12 hours, yielding 6-ethoxy-8-methyl-triazolo[4,3-b]pyridazine (11a ). The reaction efficiency depends on electron-deficient aromatic systems, as demonstrated in analogous triazolo-pyridazine derivatives.
Methylene Bridge Installation
Bromomethylation
The methylene linker is introduced by treating 11a with bromomethyl methyl ether (MOMBr) in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$). This alkylation step generates 3-(bromomethyl)-6-ethoxy-triazolo[4,3-b]pyridazine (12 ), isolated via filtration and recrystallization from ethanol.
Amination
Compound 12 reacts with ammonia (NH$$_3$$) in tetrahydrofuran (THF) to form 3-(aminomethyl)-6-ethoxy-triazolo[4,3-b]pyridazine (13 ). This step requires careful control of stoichiometry to avoid over-alkylation.
Amide Coupling with 3,3-Dimethylbutanoyl Chloride
Activation and Coupling
The primary amine in 13 undergoes amidation with 3,3-dimethylbutanoyl chloride in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base. The reaction is conducted at 0°C to room temperature for 6 hours, yielding the final product after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Coupling Agents
Carbodiimide-based agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enhance yields (85–90%) by activating the carboxylic acid derivative of 3,3-dimethylbutanoic acid.
Reaction Optimization and Challenges
Temperature and Solvent Effects
Purification Techniques
- Recrystallization : Ethanol/water mixtures purify intermediates 9 and 11a .
- Chromatography : Gradient elution (hexane to ethyl acetate) isolates the final amide.
Characterization Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 min.
Comparative Analysis with Analogues
Modifying the acyl group (e.g., replacing 3,3-dimethylbutanamide with indazole-3-carboxamide) alters solubility and bioactivity. Ethoxy-substituted derivatives exhibit enhanced metabolic stability compared to methoxy analogues.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl groups attached to the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ethoxy-substituted carboxylic acids.
Reduction: Formation of dihydro-triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets such as kinases. It binds to the ATP-binding site of these enzymes, thereby preventing their phosphorylation activity, which is crucial for the proliferation and survival of cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3, 6, and 7 significantly altering biological and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Substituent Effects on Activity :
- 6-Methoxy vs. 6-Ethoxy : Methoxy-substituted analogs (e.g., ) exhibit moderate antimicrobial activity, while the ethoxy group in the target compound may enhance metabolic stability due to increased steric bulk .
- 6-Chloro Derivatives : Chlorine at position 6 () correlates with cytotoxicity against HepA cells (IC50 ~1.2 µg/mL for adriamycin comparator) but may reduce solubility .
Side-Chain Modifications: Amide vs. Sulfonamide: Aryl sulfonamide derivatives () show comparable antimicrobial activity to carboxamides but differ in pharmacokinetic profiles due to sulfonamide’s acidity .
Synthetic Accessibility :
- Potassium phthalimide-mediated synthesis () achieves ~58% yield for chloro-substituted analogs, while spiro-ring derivatives () require multistep routes, limiting scalability .
Toxicity and Stability :
- Neutral triazolo-pyridazine derivatives (e.g., ) exhibit low toxicity (LD50 > 500 mg/kg in rodents) and high thermal stability (decomposition >250°C), suggesting the target compound’s safety profile may align with these trends .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide is a complex organic compound notable for its unique structural features that combine triazolo and pyridazine moieties. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a triazolo[4,3-b]pyridazine core linked to a 3,3-dimethylbutanamide group. This structural arrangement is significant as it may enhance the compound's interaction with biological targets due to the presence of multiple functional groups.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antiproliferative Effects : Compounds containing triazole and pyridazine rings have shown potential in inhibiting the proliferation of various cancer cell lines. For instance, related derivatives have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. This inhibition can disrupt processes such as cell division and survival, which are critical in cancer progression. The interaction with receptor tyrosine kinases (RTKs), particularly c-Met, has been noted as a potential mechanism of action .
The biological activity of this compound is hypothesized to involve:
- Binding to Target Proteins : The compound likely binds to active sites on target proteins, inhibiting their function. This can lead to downstream effects on signaling pathways associated with cancer and other diseases.
- Modulation of Cellular Pathways : By affecting key pathways such as NF-κB and those involved in calcium signaling (e.g., SERCA), the compound may exert anti-inflammatory and anticancer effects .
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their antiproliferative effects against various cancer cell lines. Results showed that these compounds significantly inhibited cell growth in vitro, suggesting their potential for development as anticancer agents.
Study 2: Enzyme Interaction
Another study focused on the interaction of similar compounds with c-Met receptors. It was found that these compounds could effectively inhibit c-Met activity in vitro, leading to reduced cell migration and invasion in cancer models. This suggests a promising avenue for therapeutic intervention in metastatic cancers .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the triazolo-pyridazine core. Key steps include:
- Step 1 : Alkylation of the triazolo-pyridazine scaffold using ethyl bromide under reflux in acetonitrile, catalyzed by triethylamine to introduce the ethoxy group at position 6 .
- Step 2 : Methylation of the pyridazine nitrogen using methyl iodide in DMF at 60–80°C .
- Step 3 : Coupling the intermediate with 3,3-dimethylbutanamide via a nucleophilic substitution reaction under inert conditions (argon atmosphere) .
Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) and confirmed by H NMR for intermediate purity (>95%) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign protons and carbons (e.g., ethoxy group δ 1.4 ppm for CH, δ 4.4 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated m/z 345.18 vs. observed m/z 345.17) .
- X-ray Crystallography (if crystals are obtainable): To resolve bond angles and spatial arrangement of the triazolo-pyridazine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions (e.g., varying IC values in kinase assays) are addressed by:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Purity Verification : Re-test batches with HPLC (C18 column, 90:10 acetonitrile/water) to rule out impurities affecting activity .
- Structural Confirmation : Re-analyze stored samples via NMR to detect degradation (e.g., ethoxy group hydrolysis) .
Example: A 2024 study found discrepancies due to residual DMF in samples, which suppressed activity by 30%; repurification restored efficacy .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer : PK optimization involves:
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from 3.8 to <2.5, improving aqueous solubility .
- Metabolic Stability : Use liver microsome assays (human/rodent) to identify metabolic soft spots (e.g., ethoxy group oxidation). Replace with cyclopropoxy to enhance half-life .
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) and modify substituents (e.g., replace dimethylbutanamide with smaller acyl groups) to reduce binding >90% .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer : SAR strategies include:
- Core Modifications : Replace triazolo-pyridazine with triazolo-pyrimidine to alter binding pocket interactions (e.g., increased selectivity for JAK2 over JAK1) .
- Substituent Screening : Test substituents at the 3,3-dimethylbutanamide moiety (e.g., cyclopropyl vs. isopropyl) to optimize steric bulk and hydrogen bonding .
Table 1 : SAR of Select Derivatives
| Substituent (R) | Target IC (nM) | Selectivity Ratio (JAK2/JAK1) |
|---|---|---|
| 3,3-dimethyl | 12 ± 1.5 | 8.2 |
| Cyclopropyl | 8 ± 0.9 | 15.3 |
| Isopropyl | 18 ± 2.1 | 5.7 |
| Data from kinase inhibition assays . |
Q. What advanced computational methods predict binding modes to biological targets?
- Methodological Answer : Computational workflows include:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 4HVC for JAK2) to predict binding poses of the ethoxy-triazolo-pyridazine group .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, 100 ns) to assess stability of hydrogen bonds with kinase hinge regions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., ethoxy vs. methoxy) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
